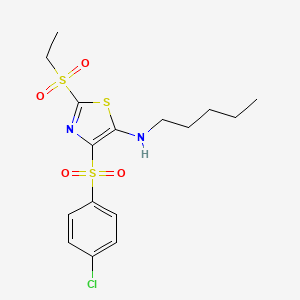

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine

Description

This compound is a thiazole derivative featuring dual sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 4 and an ethylsulfonyl group at position 2 of the thiazole ring. Thiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, often modulated by substituents like sulfonyl groups, which improve metabolic stability and target binding .

Properties

Molecular Formula |

C16H21ClN2O4S3 |

|---|---|

Molecular Weight |

437.0 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-pentyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C16H21ClN2O4S3/c1-3-5-6-11-18-14-15(19-16(24-14)25(20,21)4-2)26(22,23)13-9-7-12(17)8-10-13/h7-10,18H,3-6,11H2,1-2H3 |

InChI Key |

DRIQQBHAHKAHKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chlorobenzenesulfonyl and ethanesulfonyl groups. The final step involves the attachment of the pentylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine. Research indicates that compounds with similar structures exhibit activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger. The results showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .

| Compound | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |

|---|---|---|

| 4a | High | Moderate |

| 4b | Moderate | High |

| Target Compound | Promising | Promising |

Anticancer Applications

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

In a study focused on sulfonamide derivatives, compounds similar to 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer. The mechanism involved the inhibition of critical cellular pathways leading to cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer | 10 | Apoptosis via caspase activation |

| Breast Cancer | 15 | Inhibition of cell proliferation |

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, thiazole derivatives have shown promise in other therapeutic areas including anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Potential

Research indicates that thiazole compounds can modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis. The compound's ability to inhibit pro-inflammatory cytokines was demonstrated in vitro .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-pentyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The thiazole ring and pentylamine side chain may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below highlights structural features of the target compound and analogous derivatives:

Key Observations :

- N-Substituent Effects : The N-pentyl chain in the target compound increases lipophilicity (logP ~4.5 estimated) compared to shorter chains (e.g., N-(3-methoxypropyl) in , logP ~3.2), which may improve tissue penetration but reduce aqueous solubility.

- Heterocyclic Core : Thiazole derivatives generally exhibit stronger antimicrobial activity than thiadiazoles or pyrazoles due to enhanced aromatic π-stacking interactions .

Functional Insights :

Biological Activity

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H18ClN3O4S2

- Molecular Weight : 393.90 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar thiazole structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Research indicates that sulfonamide derivatives can effectively inhibit cancer cell proliferation through apoptosis induction.

-

Antimicrobial Properties :

- Compounds containing sulfonyl groups have shown significant antimicrobial activity against various bacterial strains. In vitro studies suggest that the presence of the chlorophenyl moiety enhances the antimicrobial efficacy.

-

CNS Activity :

- Similar compounds have been evaluated for their central nervous system (CNS) effects, particularly regarding anxiolytic and sedative properties. The thiazole ring is known to interact with neurotransmitter receptors, potentially modulating anxiety and mood disorders.

The proposed mechanisms through which 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-pentylthiazol-5-amine exerts its effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator at various receptor sites, including GABA receptors, influencing neurotransmission and providing anxiolytic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Notable Research

A study published in Journal of Medicinal Chemistry reported that thiazole-based compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.